propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
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Overview
Description
Sofosbuvir impurity M is a process-related impurity associated with the antiviral drug sofosbuvir, which is used in the treatment of chronic hepatitis C virus (HCV) infection. Sofosbuvir is a nucleotide analog inhibitor of the HCV RNA polymerase, and its impurities, including impurity M, are critical for ensuring the drug’s purity, efficacy, and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sofosbuvir impurity M involves multiple steps, including the protection and deprotection of hydroxyl groups, as well as the use of various reagents and solvents. The process typically includes:
- Grafting a terminal hydroxyl group of the first compound with a protective group to obtain an intermediate.
- Adding a second protective group on the cyclic hydroxyl of the intermediate.
- Removing the first protective group to obtain another intermediate.
- Adding a third protective group on the terminal hydroxyl.
- Removing the third protective group to obtain sofosbuvir impurity M .
Industrial Production Methods: Industrial production of sofosbuvir impurity M involves scaling up the synthetic process while ensuring high purity and yield. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Sofosbuvir impurity M undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
Sofosbuvir impurity M has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical methods to ensure the purity of sofosbuvir.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its role in the stability and efficacy of sofosbuvir formulations.
Industry: Used in quality control processes to monitor and minimize impurities in pharmaceutical production.
Mechanism of Action
The mechanism of action of sofosbuvir impurity M is not well-defined, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence can affect the overall efficacy and safety of sofosbuvir by potentially interacting with the drug’s molecular targets and pathways.
Comparison with Similar Compounds
- Sofosbuvir Impurity A
- Sofosbuvir Impurity B
- Sofosbuvir Impurity C
Comparison: Sofosbuvir impurity M is unique in its specific chemical structure and synthesis pathway. Compared to other impurities, it may have different physicochemical properties and reactivity, which can influence its behavior in pharmaceutical formulations .
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29)/t14-,16+,18+,20+,22-,36?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKQLZVLNOKKHE-YMGVOGLASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N3O10P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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